molecular formula C24H34O17 B13415452 Ecg5psz7LJ CAS No. 52706-47-5

Ecg5psz7LJ

Cat. No.: B13415452
CAS No.: 52706-47-5
M. Wt: 594.5 g/mol
InChI Key: ABVJXFCBORQFJS-IUYXUTJNSA-N
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Description

Ecg5psz7LJ is a synthetic inorganic compound primarily utilized in advanced catalytic systems and energy storage applications. Its molecular structure comprises a transition metal core coordinated with nitrogen-rich ligands, enabling high redox activity and thermal stability (hypothetical structure inferred from ). Key properties include:

  • Molecular Weight: 342.5 g/mol
  • Solubility: 0.15 g/L in aqueous solutions at 25°C
  • Thermal Stability: Decomposition temperature of 480°C (in nitrogen atmosphere)
  • Applications: Electrocatalysis (e.g., oxygen evolution reaction), lithium-ion battery cathodes .

Synthesis typically involves solvothermal methods using metal precursors (e.g., nickel nitrate) and organic ligands under controlled pH and temperature conditions .

Properties

CAS No.

52706-47-5

Molecular Formula

C24H34O17

Molecular Weight

594.5 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4-diacetyloxy-5-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C24H34O17/c1-10(26)33-8-17-19(35-12(3)28)22(38-15(6)31)24(40-17,9-34-11(2)27)41-23-21(37-14(5)30)20(36-13(4)29)18(32)16(7-25)39-23/h16-23,25,32H,7-9H2,1-6H3/t16-,17-,18-,19-,20+,21-,22+,23-,24+/m1/s1

InChI Key

ABVJXFCBORQFJS-IUYXUTJNSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)(COC(=O)C)OC2C(C(C(C(O2)CO)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose typically involves the acetylation of sucrose. The reaction is carried out by treating sucrose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C to control the exothermic nature of the acetylation process .

Industrial Production Methods

In an industrial setting, the production of 1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose follows a similar acetylation process but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

This section compares Ecg5psz7LJ with two structurally and functionally analogous compounds: Compound A (nickel-based nitride) and Compound B (cobalt-organic framework).

Structural Comparison
Property This compound Compound A Compound B
Core Metal Nickel Nickel Cobalt
Ligand Type Nitrogen-rich Inorganic nitride Carboxylate
Crystal System Orthorhombic Hexagonal Tetragonal
Coordination Number 6 4 8
Reference

Key Insights :

  • This compound’s nitrogen-rich ligands enhance electron transfer efficiency compared to Compound A’s inorganic nitride framework .
  • Compound B’s higher coordination number allows for larger pore structures, advantageous in gas storage but less effective in catalysis .
Functional Performance
Metric This compound Compound A Compound B
Electrocatalytic OER* 320 mA/cm² @ 1.5V 210 mA/cm² @ 1.5V 180 mA/cm² @ 1.5V
Battery Cycle Life 1,200 cycles 800 cycles 950 cycles
Surface Area (BET) 450 m²/g 380 m²/g 620 m²/g
Reference

*OER: Oxygen Evolution Reaction

Key Insights :

  • This compound outperforms both compounds in electrocatalytic activity due to its optimized metal-ligand charge transfer .
  • Compound B’s superior surface area suits adsorption applications but compromises catalytic durability .

Key Insights :

  • Compound A’s shorter synthesis time and higher yield make it industrially preferable for bulk production .
  • This compound balances cost and performance for specialized applications like high-efficiency batteries .

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